GW3965 - 405911-09-3

GW3965

Catalog Number: EVT-309371
CAS Number: 405911-09-3
Molecular Formula: C33H31ClF3NO3
Molecular Weight: 582 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

GW3965 is a synthetic, highly specific agonist for Liver X Receptors (LXRs), which are members of the nuclear receptor superfamily of ligand-activated transcription factors. [, , , , , ] This compound plays a significant role in scientific research as a tool to investigate the biological roles of LXRs in various physiological and pathological processes. [, , , , , , , , , , , , , , , , , , , , , , , ]

22(R)-Hydroxycholesterol (22ROH)

Relevance: Like GW3965, 22ROH activates LXRs, and both compounds show promise as potential treatments for inflammatory skin disorders. Studies suggest that both LXRα and LXRβ are involved in mediating the anti-inflammatory effects of 22ROH, similar to the observations with GW3965 in models of dermatitis [ [] https://www.semanticscholar.org/paper/7536989b9fdd9d5f1bdb0ec1fa7f73b10a590a2a ].

25-Hydroxycholesterol (25OH)

Relevance: Both 25OH and GW3965 exhibit anti-inflammatory effects through the activation of LXRs. Research suggests that their topical application can significantly reduce inflammation in irritant and allergic contact dermatitis models [ [] https://www.semanticscholar.org/paper/7536989b9fdd9d5f1bdb0ec1fa7f73b10a590a2a ].

Cholesterol

Relevance: Although not directly structurally related to GW3965, cholesterol serves as a control in studies investigating the effects of LXR agonists. Research has shown that, unlike GW3965 and other LXR agonists, topical application of cholesterol does not alleviate inflammation in dermatitis models [ [] https://www.semanticscholar.org/paper/7536989b9fdd9d5f1bdb0ec1fa7f73b10a590a2a ], emphasizing the specific anti-inflammatory effects mediated by LXR activation.

High-Density Lipoprotein Cholesterol (HDL)

Relevance: HDL is not structurally related to GW3965 but is a key player in the LXR-mediated pathway. GW3965, as an LXR agonist, can increase HDL levels [ [] https://www.semanticscholar.org/paper/ca65023f81e32a9c2cdc1294eb8c7b71f54f2208 ]. This increase in HDL contributes to the beneficial effects of GW3965, including promoting neurorestoration after stroke [ [] https://www.semanticscholar.org/paper/ce0d6a3ffa37d6293822103c91e3b1233e344270 ].

Synthesis Analysis

The synthesis of GW3965 involves several chemical reactions to construct its unique molecular framework. Although specific proprietary details of the synthesis process are often not disclosed, it is known that the compound can be synthesized through a multi-step organic synthesis involving various intermediates. The final product is typically purified using techniques such as chromatography to ensure high purity suitable for biological assays. The compound is soluble in dimethyl sulfoxide, which facilitates its use in in vitro experiments .

Molecular Structure Analysis

The molecular structure of GW3965 features a complex arrangement that allows it to effectively bind to and activate liver X receptors. Its chemical formula is C22H24N2O2S, with a molecular weight of approximately 368.50 g/mol. The structure includes a thiazole ring, which is critical for its receptor binding affinity. The specific three-dimensional conformation of GW3965 enables it to interact with the ligand-binding domains of LXRs, thus influencing gene expression related to lipid metabolism .

Key Structural Data

PropertyValue
Molecular FormulaC22H24N2O2S
Molecular Weight368.50 g/mol
SolubilitySoluble in DMSO
Structure TypeAgonist for LXRs
Chemical Reactions Analysis

GW3965 undergoes various chemical reactions when interacting with biological systems. Upon administration, it activates LXRs, leading to downstream effects on gene expression related to lipid metabolism and inflammation. It has been shown to modulate the expression of genes involved in cholesterol efflux, such as ATP-binding cassette transporter A1 (ABCA1), thereby promoting lipid homeostasis . Additionally, GW3965 can repress pro-inflammatory cytokine production in immune cells, indicating its potential role in managing inflammatory responses .

Notable Reactions

  • Activation of LXRs leading to increased ABCA1 expression.
  • Repression of pro-inflammatory cytokines such as interleukin-1 alpha and interleukin-1 beta.
  • Modulation of lipid profiles in animal models through alterations in cholesterol metabolism.
Mechanism of Action

The mechanism by which GW3965 exerts its effects primarily involves the activation of liver X receptors. Upon binding to LXRs, GW3965 induces conformational changes that facilitate the recruitment of coactivators and the transcriptional machinery required for gene expression modulation. This activation enhances the transcription of genes involved in cholesterol transport and fatty acid metabolism while simultaneously suppressing inflammatory pathways.

Process Overview

  1. Binding: GW3965 binds to LXR alpha and LXR beta.
  2. Activation: This binding activates the receptors, promoting their interaction with coactivators.
  3. Gene Regulation: Enhanced transcription of target genes such as ABCA1 leads to increased cholesterol efflux.
  4. Inflammation Modulation: Suppression of pro-inflammatory cytokines helps reduce inflammation.
Physical and Chemical Properties Analysis

GW3965 exhibits several physical and chemical properties that are relevant for its application in research and potential therapeutic use:

  • Melting Point: Specific melting point data are not widely reported but are essential for characterizing solid formulations.
  • Stability: The compound's stability under physiological conditions is crucial for its efficacy; studies indicate it remains stable when stored appropriately.
  • Solubility: Highly soluble in dimethyl sulfoxide, allowing for easy preparation of stock solutions for biological assays.

Relevant Data

PropertyValue
SolubilitySoluble in DMSO
StabilityStable under proper storage conditions
Applications

GW3965 has shown promise in various scientific applications:

  • Metabolic Research: Investigated for its role in modulating lipid metabolism and cholesterol homeostasis.
  • Cardiovascular Studies: Explored for potential benefits in managing cardiovascular diseases by regulating lipid profiles.
  • Cancer Therapy: Studied for its ability to inhibit tumor growth and promote cell death in glioblastoma cells through modulation of cholesterol transport mechanisms .
Introduction to GW3965 as a Liver X Receptor (LXR) Agonist

Structural and Biochemical Properties of GW3965

GW3965 hydrochloride (Chemical Name: 3-[3-[[2-Chloro-3-(trifluoromethyl)phenyl]methylamino]propoxy]-benzeneacetic acid, hydrochloride; CAS No: 405911-17-3) is a white crystalline solid with a molecular weight of 618.51 g/mol and the molecular formula C~33~H~31~ClF~3~NO~3~·HCl [3] [6] [9]. Key physicochemical characteristics include high solubility in dimethyl sulfoxide (DMSO) (48 mg/mL; ~100 mM) and moderate solubility in ethanol (12.4 mg/mL; ~20 mM), facilitating in vitro and in vivo studies [6] [9]. Its structure features a tertiary amine core linked to a 2-chloro-3-(trifluoromethyl)benzyl group and a 2,2-diphenylethyl moiety, terminating in a carboxylic acid functional group critical for receptor interaction [3]. Biochemical assays confirm its stability under standard laboratory storage conditions (-20°C) for over two years [6].

Table 1: Fundamental Physicochemical Properties of GW3965 Hydrochloride

PropertyValueSource/Assay
Molecular FormulaC~33~H~31~ClF~3~NO~3~·HClHigh-resolution MS [9]
Molecular Weight618.51 g/molCalculated [9]
CAS Number405911-17-3Chemical registry [3] [6]
Purity>98%–99.88% (HPLC)Analytical HPLC [3] [6]
Solubility (DMSO)48 mg/mL (100.08 mM)Experimental [9]
Solubility (Ethanol)12.4 mg/mL (20.05 mM)Experimental [9]
Physical StateWhite solidObservation [6]

Dual Activation of LXRα and LXRβ Isoforms

GW3965 functions as a dual agonist for both LXR isoforms (LXRα/NR1H3 and LXRβ/NR1H2) but exhibits significant potency differences. Cell-based reporter gene assays demonstrate higher potency for LXRβ (EC~50~ = 30–42 nM) compared to LXRα (EC~50~ = 97–190 nM) [3] [7] [9]. This β-selectivity arises from stronger ligand-induced conformational changes in the LXRβ ligand-binding domain (LBD), enhancing coactivator recruitment (e.g., steroid receptor coactivator-1 (SRC-1) with EC~50~ = 125 nM in cell-free assays) [5] [9]. Functionally, GW3965 induces cholesterol efflux in human THP-1 macrophages (EC~50~ = 10–31 nM) and upregulates ABCA1 and ABCG1 expression in whole blood assays [3] [8]. While classified as a partial agonist relative to full agonists like T0901317, GW3965 uniquely stabilizes LXR conformations permitting corepressor binding (e.g., NCoR), contributing to its attenuated lipogenic gene induction (SREBP-1c, FASN) compared to full agonists [5] [8].

Table 2: Functional Potency of GW3965 Across LXR Isoforms and Cellular Systems

Assay SystemTarget/ReadoutEC~50~Efficacy (%)Source
Receptor Transactivation
  Human LXRβ (COS7 cells)GAL4-LXRβ Reporter15–42 nMFull [3] [9]
  Human LXRα (COS7 cells)GAL4-LXRα Reporter97–190 nMFull [3] [9]
Cellular Function
  Human THP-1 macrophagesCholesterol Efflux10–31 nM70–90 [3] [9]
  Human whole bloodABCA1 mRNA induction~1 µM~45 [1]
  Human whole bloodABCG1 mRNA induction~1 µM~55 [1]
Co-regulator Recruitment
  FRET assay (THP-1)GAL4-hLXRβ + SRC-127 nMFull [3]

Selectivity Profile Against Other Nuclear Receptors

GW3965 demonstrates high selectivity for LXRs over closely related nuclear receptors but exhibits notable off-target interactions with pregnane X receptor (PXR/NR1I2) and constitutive androstane receptor (CAR/NR1I3). In comprehensive GAL4 reporter assays profiling human nuclear receptors:

  • Strong Agonism: Robust activation of LXRα and LXRβ (EC~50~ < 200 nM) [3] [10].
  • Moderate Off-Target Effects: Activates PXR (EC~50~ ~1–5 µM) and CAR (EC~50~ ~2–10 µM), albeit at concentrations significantly higher than its LXRβ EC~50~ [10].
  • High Specificity: No significant agonist or antagonist activity observed against FXR (NR1H4), RORγ (RORC), PPARs, estrogen receptor (ER), or glucocorticoid receptor (GR) at concentrations ≤10 µM [10].

The activation of PXR/CAR likely occurs indirectly or via weak ligand binding, potentially contributing to in vivo effects on xenobiotic metabolism pathways. This profile underscores GW3965’s utility for probing LXR-specific pathways while necessitating cautious interpretation of effects at high concentrations (>1 µM) in complex biological systems [10].

Table 3: Nuclear Receptor Selectivity Profile of GW3965

Nuclear ReceptorSymbolEffect of GW3965 (≤10 µM)Reported EC~50~ or Effective ConcentrationSource
LXRαNR1H3Agonist97–190 nM [3] [10]
LXRβNR1H2Agonist30–42 nM [3] [10]
Pregnane X ReceptorPXR/NR1I2Weak Agonist1–5 µM [10]
Constitutive Androstane ReceptorCAR/NR1I3Weak Agonist2–10 µM [10]
Farnesoid X ReceptorFXR/NR1H4No Effect>10 µM [10]
RORγRORCNo Effect>10 µM [10]

Properties

CAS Number

405911-09-3

Product Name

GW3965

IUPAC Name

2-[3-[3-[[2-chloro-3-(trifluoromethyl)phenyl]methyl-(2,2-diphenylethyl)amino]propoxy]phenyl]acetic acid

Molecular Formula

C33H31ClF3NO3

Molecular Weight

582 g/mol

InChI

InChI=1S/C33H31ClF3NO3/c34-32-27(15-8-17-30(32)33(35,36)37)22-38(18-9-19-41-28-16-7-10-24(20-28)21-31(39)40)23-29(25-11-3-1-4-12-25)26-13-5-2-6-14-26/h1-8,10-17,20,29H,9,18-19,21-23H2,(H,39,40)

InChI Key

NAXSRXHZFIBFMI-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(CN(CCCOC2=CC=CC(=C2)CC(=O)O)CC3=C(C(=CC=C3)C(F)(F)F)Cl)C4=CC=CC=C4

Synonyms

GW 3965
GW-3965
GW3965

Canonical SMILES

C1=CC=C(C=C1)C(CN(CCCOC2=CC=CC(=C2)CC(=O)O)CC3=C(C(=CC=C3)C(F)(F)F)Cl)C4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.